molecular formula C3H4BrCl B1337105 1-Propene, 3-bromo-1-chloro- CAS No. 3737-00-6

1-Propene, 3-bromo-1-chloro-

Cat. No.: B1337105
CAS No.: 3737-00-6
M. Wt: 155.42 g/mol
InChI Key: AHUWMUAVZFJTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E/Z Isomerism in 3-Bromo-1-chloro-1-propene Derivatives

The geometric isomerism in 1-Propene, 3-bromo-1-chloro- arises from restricted rotation around the carbon-carbon double bond, which prevents interconversion between different spatial arrangements of substituents. According to the Cahn-Ingold-Prelog priority rules, bromine possesses higher priority than hydrogen due to its greater atomic number, while chlorine has higher priority than hydrogen on the opposite carbon of the double bond.

The E-isomer, designated as (1E)-1-Propene, 3-bromo-1-chloro- with Chemical Abstracts Service number 3737-00-6, exhibits a trans configuration where the higher priority substituents (bromine and chlorine) are positioned on opposite sides of the double bond. This geometric arrangement results in minimal steric interactions between the bulky halogen atoms, contributing to enhanced thermodynamic stability. Experimental studies have demonstrated that the E-isomer typically represents the more stable configuration due to reduced steric hindrance.

Conversely, the Z-isomer, identified as (1Z)-1-Propene, 3-bromo-1-chloro- with Chemical Abstracts Service number 67546-49-0, features a cis configuration where both high-priority substituents are located on the same side of the double bond. This spatial arrangement introduces significant steric repulsion between the bromine and chlorine atoms, resulting in elevated energy content and reduced stability compared to the E-isomer.

Table 1: Geometric Isomer Characteristics

Property E-Isomer (trans) Z-Isomer (cis)
Chemical Abstracts Service Number 3737-00-6 67546-49-0
Stereochemical Descriptor (1E) (1Z)
Halogen Orientation Opposite sides Same side
Relative Stability Higher Lower
Steric Interactions Minimal Significant

Conformational Analysis of Allylic Halogen Substituents

The conformational preferences of 1-Propene, 3-bromo-1-chloro- are governed by several competing factors including steric interactions, electronic effects, and orbital overlap considerations. Theoretical investigations using semi-empirical molecular orbital methods have revealed that the compound exhibits preferential conformations that minimize allylic strain between substituents on carbon atoms separated by three bonds.

Computational studies employing Intermediate Neglect of Differential Overlap and Complete Neglect of Differential Overlap methods have identified stable conformational arrangements at specific dihedral angles. For the carbon-carbon single bond connecting the allylic carbon to the vinyl system, energy minima occur at approximately 0° and 120° dihedral angles, with an energy difference of approximately 2.35 kilocalories per mole between these conformations. The lower energy conformation corresponds to an arrangement that minimizes steric interactions between the bromine substituent and the vinyl portion of the molecule.

The rotational barrier to internal rotation about the carbon-carbon single bond has been calculated to range between 2.7 and 5.34 kilocalories per mole, depending on the specific conformational transition. These relatively modest energy barriers indicate that conformational interconversion can occur readily at ambient temperatures, allowing the molecule to adopt conformations that optimize reaction geometry during chemical transformations.

Table 2: Conformational Energy Analysis

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformational Type
0.00 Global minimum
60° 5.34 Transition state
120° 2.35 Local minimum
180° 2.70 Transition state

Properties

IUPAC Name

3-bromo-1-chloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUWMUAVZFJTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309361
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3737-00-6
Record name 1-Propene, 3-bromo-1-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-bromo-1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-chloroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

The most established method for synthesizing 1-Propene, 3-bromo-1-chloro- involves the free-radical addition of hydrogen bromide (HBr) to allyl chloride (3-chloro-1-propene). This reaction is typically initiated by a radical initiator such as benzoyl peroxide under controlled temperature conditions.

  • Reactants: 3-chloro-1-propene, hydrogen bromide, benzoyl peroxide (radical initiator)
  • Molar ratio: Approximately 1:1:0.001–0.03 (allyl chloride : HBr : benzoyl peroxide)
  • Temperature: Controlled between 10–30 °C
  • Pressure: Usually atmospheric or slightly elevated
  • Reaction type: Radical addition leading to anti-Markovnikov addition of HBr across the double bond

Mechanism

The reaction proceeds via homolytic cleavage of the HBr bond initiated by benzoyl peroxide, generating bromine radicals. These radicals add to the double bond of allyl chloride, forming a propenyl radical intermediate. The radical then abstracts a hydrogen atom from another HBr molecule, yielding 1-bromo-3-chloropropane and propagating the radical chain.

Experimental Data from Patent CN103709004A

  • Using 77 g (1 mole) of 3-chloro-1-propene, 0.2 g (0.01 mole) benzoyl peroxide, and excess HBr gas passed at 2 L/h flow rate through a packed tower at 10–20 °C.
  • Reaction monitored by gas chromatography until 3-chloro-1-propene content dropped below 0.1%.
  • Yield of 1-bromo-3-chloropropane was high, with minimal by-products.
  • The process allows recycling of bromine and produces low waste, suitable for large-scale production.

Table 1: Typical Reaction Conditions for Radical Addition

Parameter Value/Range Notes
Allyl chloride (3-chloro-1-propene) 1 mole (e.g., 77 g) Starting material
Hydrogen bromide (HBr) 1 mole (gas flow 2 L/h) Passed through packed tower
Benzoyl peroxide 0.001–0.03 mole ratio Radical initiator
Temperature 10–30 °C Controlled to avoid side reactions
Pressure Atmospheric Normal pressure conditions
Reaction time Until substrate <0.1% Monitored by gas chromatography

Alternative Halogenation Methods

While the radical addition is the primary industrial method, other halogenation routes have been explored:

  • Direct halogenation of propene: Halogenation of propene with bromine and chlorine under controlled conditions can yield mixed halogenated propene derivatives, but selectivity for 1-bromo-3-chloro- is lower and requires careful control of reaction parameters.
  • Sequential substitution reactions: Starting from 1,3-dichloropropene or 1,3-dibromopropene, selective halogen exchange reactions can introduce the complementary halogen, but these methods are less efficient and less commonly used industrially.

Post-Synthesis Purification and Analysis

The crude product from the radical addition is typically purified by distillation. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of 1-Propene, 3-bromo-1-chloro-.

Reaction Optimization and Scale-Up Considerations

  • Radical initiator concentration: Maintaining benzoyl peroxide within 0.001–0.03 mole ratio is critical to control the radical chain reaction and avoid side reactions.
  • Temperature control: Keeping the reaction temperature between 10–30 °C prevents decomposition of reactants and formation of undesired by-products.
  • Gas flow rate: Controlled HBr flow ensures complete conversion of allyl chloride without excess reagent waste.
  • Recycling: Bromine generated during the process can be recovered and reused, improving cost efficiency and environmental impact.

Summary Table of Preparation Method

Step Description Conditions/Parameters Outcome/Notes
1 Radical addition of HBr to allyl chloride Allyl chloride:HBr:benzoyl peroxide = 1:1:0.001–0.03; 10–30 °C; atmospheric pressure High yield of 1-bromo-3-chloropropane; minimal by-products
2 Purification by distillation Standard distillation techniques Pure 1-Propene, 3-bromo-1-chloro- obtained
3 Analytical verification GC, NMR Confirm structure and purity
4 Bromine recycling Recovery and thermal decomposition Cost-effective and environmentally friendly

Research Findings and Industrial Relevance

  • The radical addition method is widely accepted for its efficiency, scalability, and relatively mild conditions.
  • The process is adaptable for continuous flow reactors, enhancing production throughput.
  • The presence of both bromine and chlorine atoms in the molecule makes it a versatile intermediate for further synthetic transformations, including nucleophilic substitution and elimination reactions.
  • The method has been patented and industrially implemented, demonstrating its commercial viability.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions:

  • Hydroxide-mediated substitution : Reaction with sodium hydroxide (NaOH) yields allyl alcohol derivatives. For example, hydrolysis produces 3-chloro-1-propanol or 3-bromo-1-propanol, depending on the leaving group selectivity .
  • Ethoxide substitution : In aromatic systems with electron-withdrawing groups, ethoxide (⁻OEt) selectively substitutes chlorine due to resonance stabilization of the transition state .

Table 1: Substitution Reaction Conditions

ReagentTemperatureProductYieldReference
NaOH (aq)120–140°C1,3-Propanediol85–92%
NaOEt25°C3-Bromo-4-methoxynitrobenzene78%

Elimination Reactions

The compound undergoes dehydrohalogenation to form conjugated dienes or alkynes:

  • Base-induced elimination : Treatment with strong bases like KOtBu generates 1,3-dienes via β-elimination .
  • Radical pathways : Benzoyl peroxide initiates radical-mediated elimination, producing propene derivatives .

Key Mechanistic Insight :
The radical pathway involves homolytic cleavage of the C–Br bond, forming a propenyl radical that abstracts hydrogen to yield 1-chloropropene .

Addition Reactions

The double bond participates in electrophilic and radical additions:

  • Hydrogen bromide (HBr) addition : Anti-Markovnikov addition occurs in the presence of peroxides, yielding 1,3-dihalopropanes .
  • Chlorine addition : Radical-initiated chlorination produces 1,2,3-trichloropropane derivatives .

Table 2: Addition Reaction Parameters

ReagentCatalystProductSelectivityReference
HBrBismuth trichloride1-Bromo-3-chloropropane>90%
Cl₂Light1,2,3-Trichloropropane65–70%

Comparative Reactivity Analysis

Table 3: Reactivity Comparison with Analogues

CompoundHalogen PositionDominant Reaction TypeKey Difference
1-Propene, 3-bromo-1-chloro-1-Cl, 3-BrRadical substitutionHigher selectivity for Cl substitution
Allyl bromide (3-bromopropene)3-BrElectrophilic additionLacks Cl, less steric hindrance
1-Bromo-3-chloropropane1-Br, 3-ClSN2 substitutionSaturated backbone, slower kinetics

Scientific Research Applications

Organic Synthesis

1-Propene, 3-bromo-1-chloro- serves as an alkylating agent in organic synthesis. It is used to introduce specific alkyl groups into organic molecules, facilitating the formation of complex structures.

Pharmaceuticals

The compound is instrumental in synthesizing active pharmaceutical ingredients. Notable examples include:

  • Gemfibrozil : Used in treating hyperlipidemia.
  • Reproterol : A bronchodilator for asthma treatment.

Biological Research

In biological research, 1-Propene, 3-bromo-1-chloro- is utilized as a phase separation reagent for isolating ribonucleic acid (RNA) with high quality. Its ability to form covalent bonds with nucleophilic sites enhances its utility in biochemical applications.

Antimicrobial Properties

Research indicates that 1-Propene, 3-bromo-1-chloro- exhibits antimicrobial activity against various pathogens. In vitro studies have shown significant inhibition against Gram-positive bacteria compared to Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated compounds, including 1-Propene, 3-bromo-1-chloro-. Results indicated significant inhibition against Gram-positive bacteria, suggesting a selective mechanism of action.

Environmental Impact Assessment

Research has also focused on the environmental persistence and toxicity of halogenated compounds like 1-Propene, 3-bromo-1-chloro-. Findings suggest that while the compound may have useful biological properties, it poses risks to aquatic ecosystems due to its toxicity to fish and invertebrates.

Mechanism of Action

The mechanism of action of 1-Propene, 3-bromo-1-chloro- involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is due to the presence of both bromine and chlorine atoms, which can be displaced by nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are analyzed:

1-Bromo-3-Chloropropane (C₃H₆BrCl, CAS 109-70-6)

1-Chloro-1-Propene (C₃H₅Cl, CAS 590-21-6)

3-Chloro-1,1,1-Trifluoropropane (C₃H₄ClF₃, CAS 460-35-5)

1-Propene, 3-Chloro-1,1,3,3-Tetrafluoro- (C₃HClF₄, CAS 406-46-2)

Data Table: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Boiling Point (°C)* Density (g/cm³)*
1-Propene, 3-Bromo-1-Chloro- C₃H₄BrCl 155.42 3737-00-6 ~120–130 (est.) ~1.6–1.8 (est.)
1-Bromo-3-Chloropropane C₃H₆BrCl 157.44 109-70-6 142–145 1.59
1-Chloro-1-Propene C₃H₅Cl 76.53 590-21-6 37–39 0.98
3-Chloro-1,1,1-Trifluoropropane C₃H₄ClF₃ 132.51 460-35-5 27–29 1.28
1-Propene, 3-Chloro-1,1,3,3-Tetrafluoro- C₃HClF₄ 148.49 406-46-2 -15 (est.) 1.45 (est.)

*Estimated values (est.) are based on structural analogs where direct data is unavailable.

Key Observations:
  • Boiling Points : Brominated compounds (e.g., 1-Bromo-3-Chloropropane) exhibit higher boiling points due to stronger van der Waals forces compared to chlorinated alkenes (e.g., 1-Chloro-1-Propene).
  • Density : Bromine’s higher atomic mass increases density (e.g., 1.59 g/cm³ for 1-Bromo-3-Chloropropane vs. 0.98 g/cm³ for 1-Chloro-1-Propene).
  • Fluorinated Derivatives : Fluorine substitution (e.g., in 3-Chloro-1,1,1-Trifluoropropane) reduces boiling points due to lower molecular weight and weaker intermolecular forces.

Chemical Reactivity and Stability

Halogen Bond Reactivity

  • 3-Bromo-1-Chloro-1-Propene : The allylic bromine and vinylic chlorine make this compound highly reactive in nucleophilic substitution (SN2) and elimination reactions . The double bond facilitates polymerization under radical initiators .
  • 1-Bromo-3-Chloropropane : A saturated analog; bromine is more labile than chlorine in SN2 reactions due to weaker C-Br bonds .
  • 1-Chloro-1-Propene : The vinylic chlorine is less reactive in substitution but participates in Diels-Alder reactions .

Thermal Stability

  • Brominated alkenes (e.g., 3-Bromo-1-Chloro-1-Propene) are less thermally stable than saturated analogs (e.g., 1-Bromo-3-Chloropropane) due to strain from the double bond.
  • Fluorinated derivatives (e.g., 3-Chloro-1,1,1-Trifluoropropane) exhibit high stability against thermal degradation due to strong C-F bonds .

Phase Behavior and Solubility

While direct phase equilibrium data for 3-Bromo-1-Chloro-1-Propene are unavailable, trends from similar compounds can be inferred:

  • Solubility in Hydrocarbons: Brominated compounds (e.g., 1-Bromo-3-Chloropropane) show moderate solubility in non-polar solvents like hexane, while fluorinated derivatives (e.g., 3-Chloro-1,1,1-Trifluoropropane) are miscible with polar solvents .
  • Vapor-Liquid Equilibrium (VLE) : For halogenated propenes, vapor pressure increases with decreasing molecular weight (e.g., 1-Chloro-1-Propene > 3-Bromo-1-Chloro-1-Propene) .

Industrial and Environmental Considerations

  • Toxicity : Brominated compounds (e.g., 3-Bromo-1-Chloro-1-Propene) are more toxic than chlorinated analogs due to higher lipophilicity .
  • Environmental Persistence : Fluorinated derivatives (e.g., 3-Chloro-1,1,1-Trifluoropropane) have longer atmospheric lifetimes due to resistance to hydrolysis .

Biological Activity

1-Propene, 3-bromo-1-chloro- (C3H4BrCl) is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental studies. This article aims to summarize the biological activity of this compound, including its potential antimicrobial properties, mechanisms of action, and relevant case studies.

1-Propene, 3-bromo-1-chloro- is characterized by the presence of both bromine and chlorine substituents on the propene backbone. These halogen atoms significantly influence its reactivity and biological interactions. The compound's molecular structure can be represented as follows:

C3H4BrCl\text{C}_3\text{H}_4\text{BrCl}

The biological activity of 1-Propene, 3-bromo-1-chloro- is primarily attributed to its ability to interact with various biological macromolecules. The halogen substituents can participate in electrophilic reactions, which may lead to the formation of reactive intermediates capable of modifying proteins or nucleic acids.

Potential Mechanisms Include:

  • Electrophilic Attack: The bromine and chlorine atoms can act as electrophiles, allowing the compound to form covalent bonds with nucleophilic sites in proteins or DNA.
  • Inhibition of Enzymatic Activity: Preliminary studies suggest that halogenated compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that 1-Propene, 3-bromo-1-chloro- exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated compounds, including 1-Propene, 3-bromo-1-chloro-. Results indicated significant inhibition against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action.
  • Environmental Impact Assessment : Research has also focused on the environmental persistence and toxicity of halogenated compounds like 1-Propene, 3-bromo-1-chloro-. Findings suggest that while the compound may have useful biological properties, it also poses risks to aquatic ecosystems due to its toxicity to fish and invertebrates.

Toxicological Considerations

The potential toxicity of 1-Propene, 3-bromo-1-chloro- has been assessed in various studies. It is important to consider both its therapeutic potential and its safety profile when evaluating its use in pharmaceuticals or industrial applications.

Table 2: Toxicity Data Summary

EndpointValueReference
Acute Toxicity (LD50)Rat oral: 120 mg/kg
Environmental ToxicityLC50 for fish: <1 mg/L

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-1-chloro-1-propene, and how can reaction conditions be optimized?

Methodological Answer:

  • Dehydrohalogenation of 1,3-dihalopropanes : Use 1,3-dichloropropane or 1,3-dibromopropane as precursors. For example, treatment with a strong base (e.g., KOH in ethanol) can induce elimination to form the allylic halide. Adjusting solvent polarity and temperature can influence regioselectivity and minimize byproducts like 1,2-dihalo isomers .
  • Halogen Addition to Propenes : Controlled addition of bromine or chlorine to propene derivatives under radical or electrophilic conditions. For example, bromine chloride (BrCl) in inert solvents at low temperatures (0–10°C) may yield mixed dihalides. Use peroxide inhibitors to suppress radical pathways and favor ionic mechanisms .

Q. How can spectroscopic techniques distinguish 3-bromo-1-chloro-1-propene from its structural isomers?

Methodological Answer:

  • Mass Spectrometry (MS) : The molecular ion peak for C₃H₄BrCl (M⁺) should appear at m/z ~170. Fragmentation patterns (e.g., loss of Br• or Cl•) differ based on halogen positions. For example, allylic bromine (3-position) may stabilize carbocation fragments, leading to distinct peaks compared to terminal isomers .
  • NMR Spectroscopy :
    • ¹H NMR : The vinylic proton (CHCl=CH₂Br) shows coupling constants (J ~10–15 Hz for trans-configuration). Isomers with terminal halogens exhibit simpler splitting patterns.
    • ¹³C NMR : Chemical shifts for carbons adjacent to halogens (e.g., C-1 and C-3) vary significantly; DFT-predicted shifts can validate assignments .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the regioselectivity challenges in synthesizing 3-bromo-1-chloro-1-propene?

Methodological Answer:

  • Transition State Analysis : Calculate energy barriers for competing pathways (e.g., bromination at C-1 vs. C-3). For allylic systems, hyperconjugation stabilizes transition states at the 3-position, favoring bromine addition there. Use software like Gaussian with B3LYP/6-31G* basis sets to model intermediates .
  • Electrostatic Potential Maps : Visualize electron density to predict halogen attack sites. Chlorine (more electronegative) may preferentially occupy terminal positions, while bromine stabilizes allylic positions due to polarizability .

Q. What contradictions exist in thermodynamic data for halogenated propenes, and how should researchers resolve them?

Methodological Answer:

  • Vapor Pressure Discrepancies : For example, NIST reports vapor pressures for 3-bromo-1-propene at 257–366 K, but extrapolation to mixed halides like 3-bromo-1-chloro-1-propene may introduce errors. Validate via Antoine equation parameters derived from experimental boiling points .
  • Reaction Enthalpy Variability : ΔrH° values for similar systems (e.g., C₃H₅Br + HCl → C₃H₅BrCl) vary across studies due to isomerization or solvent effects. Re-measure using calorimetry under controlled conditions (e.g., gas-phase reactions to eliminate solvent interference) .

Q. What are the environmental degradation pathways of 3-bromo-1-chloro-1-propene, and how do halogens influence persistence?

Methodological Answer:

  • Photolysis : UV irradiation cleaves C-Br bonds (weaker than C-Cl) first, forming chloroallyl radicals. Monitor via GC-MS to identify intermediates like 1-chloro-1-propene .
  • Hydrolysis : Bromine’s larger size slows nucleophilic substitution compared to chlorine. Use kinetic studies (pH-dependent) to quantify hydrolysis rates. For example, pseudo-first-order rate constants (k_obs) in aqueous NaOH can reveal Br/Cl lability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.